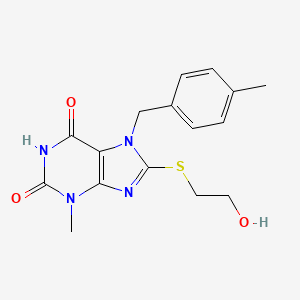

![molecular formula C26H25N5O2 B2366466 2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide CAS No. 1185006-88-5](/img/structure/B2366466.png)

2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

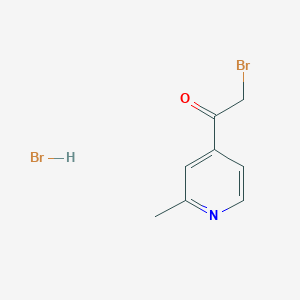

This compound is a derivative of isoxazolo[5,4-d]pyrimidin-4-one . It’s part of a series of compounds synthesized as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in immunomodulation of several pathological conditions, especially cancers .

Synthesis Analysis

The synthesis of this compound involves a 6- or 7-step synthetic procedure . Isoxazolo[5,4-d]pyrimidin-4(5H)-ones were synthesized from appropriate 5-aminoisoxazole-4-carboxamide and triethylorthoformate dissolved in Ac2O and refluxed for 18 hours .

Molecular Structure Analysis

The molecular structure of this compound incorporates the important pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffold .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a scaffold hybridization technique .

Applications De Recherche Scientifique

Anti-Tubercular Activity

The compound has been investigated for its anti-tubercular properties. Researchers designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .

Receptor Tyrosine Kinase Inhibitors

The derivatives of this compound have been explored as inhibitors of receptor tyrosine kinases. These kinases play crucial roles in cell signaling pathways and are implicated in various diseases, including cancer and inflammation. Investigating their potential as kinase inhibitors is essential for drug development .

Anticancer Activity

Researchers have assessed the anticancer potential of compounds related to this benzamide derivative. Specifically, they evaluated their effects on lung cancer cells. Understanding their cytotoxicity and potential mechanisms of action can guide further studies in cancer therapy .

Antibacterial and Antifungal Properties

The compound derivatives have been tested for antibacterial and antifungal activity. Researchers examined their effects against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species. Such investigations contribute to our understanding of their broader biological effects .

Antioxidant Activity

Exploring the antioxidant properties of these compounds is crucial due to their potential health benefits. Antioxidants help protect cells from oxidative stress and may play a role in preventing various diseases. Evaluating their antioxidant activity provides valuable insights .

Other Applications

While the above fields represent some of the primary research areas, there may be additional applications. Researchers continue to explore the compound’s properties, including its interactions with biological targets, pharmacokinetics, and potential therapeutic uses.

Propriétés

IUPAC Name |

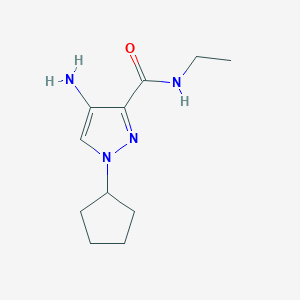

3-methyl-N-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O2/c1-18-7-6-8-19(17-18)25(32)29-23-20-9-2-3-10-21(20)28-24(23)26(33)31-15-13-30(14-16-31)22-11-4-5-12-27-22/h2-12,17,28H,13-16H2,1H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMFEILAOJBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2366384.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)

![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)

![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)